2,3,3',4',5',6-Hexachlorobiphenyl
Overview
Description
2,3,3’,4’,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned due to their toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3’,4’,5’,6-Hexachlorobiphenyl can be synthesized through various chemical reactions. One common method involves the Ullmann reaction, where chlorinated biphenyls are synthesized over copper powder at elevated temperatures (around 230°C) . This reaction typically involves the coupling of chlorinated benzene derivatives under anhydrous conditions.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,3’,4’,5’,6-Hexachlorobiphenyl, was historically carried out through the chlorination of biphenyl in the presence of a catalyst. This process resulted in mixtures of different PCB congeners, which were then separated and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can result in the dechlorination of the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Dechlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
2,3,3’,4’,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of PCBs.
Toxicology: Research on its toxic effects on wildlife and humans, including its role as an endocrine disruptor.
Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 2,3,3’,4’,5’,6-Hexachlorobiphenyl involves its interaction with cellular components, leading to various toxic effects. It disrupts cellular calcium homeostasis and translocation of protein kinase C by increasing ryanodine binding to calcium channels . This disruption can lead to altered cellular signaling and potential toxic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
2,3,3’,4’,5’,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQOLYHFUUJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074234 | |
Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-45-0 | |
Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5',6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP0VW2MQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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